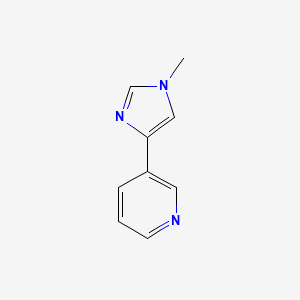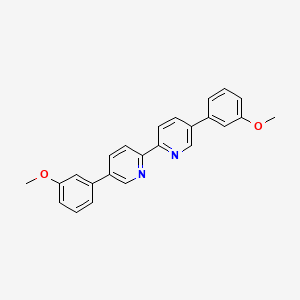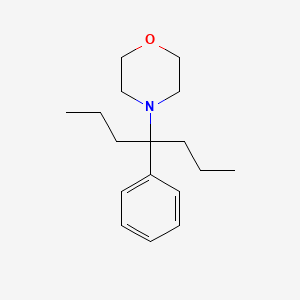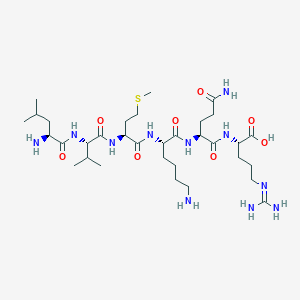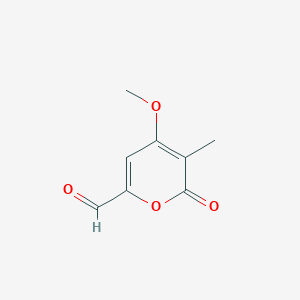
4-Methoxy-3-methyl-2-oxo-2H-pyran-6-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-3-methyl-2-oxo-2H-pyran-6-carbaldehyde is an organic compound with the molecular formula C8H8O4. It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom. This compound is known for its unique chemical structure, which includes a methoxy group, a methyl group, and an aldehyde group attached to the pyran ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-methyl-2-oxo-2H-pyran-6-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-methyl-4-oxo-2H-pyran-6-carbaldehyde.
Methoxylation: The 2-methyl-4-oxo-2H-pyran-6-carbaldehyde undergoes a methoxylation reaction, where a methoxy group is introduced at the 4-position of the pyran ring.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Catalytic Methoxylation: Using industrial catalysts to facilitate the methoxylation reaction.
Análisis De Reacciones Químicas
Types of Reactions: 4-Methoxy-3-methyl-2-oxo-2H-pyran-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: 4-Methoxy-3-methyl-2-oxo-2H-pyran-6-carboxylic acid.
Reduction: 4-Methoxy-3-methyl-2-oxo-2H-pyran-6-methanol.
Substitution: Products vary based on the substituent introduced.
Aplicaciones Científicas De Investigación
4-Methoxy-3-methyl-2-oxo-2H-pyran-6-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Used in the production of fine chemicals and as a building block in organic synthesis .
Mecanismo De Acción
The mechanism of action of 4-Methoxy-3-methyl-2-oxo-2H-pyran-6-carbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors involved in various biological processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation
Comparación Con Compuestos Similares
Methyl 2-oxo-2H-pyran-3-carboxylate: Similar structure but with a carboxylate group instead of an aldehyde group.
Methyl 4-methyl-2-oxo-2H-pyran-6-carboxylate: Similar structure but with a carboxylate group and a methyl group at different positions.
Uniqueness: 4-Methoxy-3-methyl-2-oxo-2H-pyran-6-carbaldehyde is unique due to its specific functional groups and their positions on the pyran ring, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Propiedades
Número CAS |
921603-47-6 |
|---|---|
Fórmula molecular |
C8H8O4 |
Peso molecular |
168.15 g/mol |
Nombre IUPAC |
4-methoxy-5-methyl-6-oxopyran-2-carbaldehyde |
InChI |
InChI=1S/C8H8O4/c1-5-7(11-2)3-6(4-9)12-8(5)10/h3-4H,1-2H3 |
Clave InChI |
VOLPILRPFUBGAS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(OC1=O)C=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


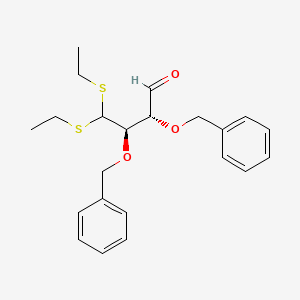
![(3S)-3-Hydroxy-4-[(4-methylphenyl)methoxy]butanenitrile](/img/structure/B14184980.png)
silane](/img/structure/B14184981.png)

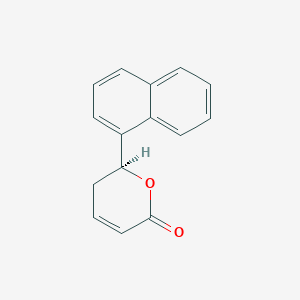
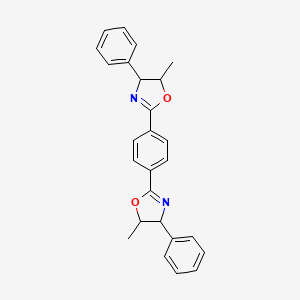
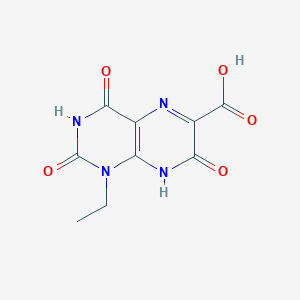
![N-{[6-(3-Formylphenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14185012.png)
![2-[Benzyl(pyridin-2-yl)phosphoryl]propan-2-ol](/img/structure/B14185014.png)
